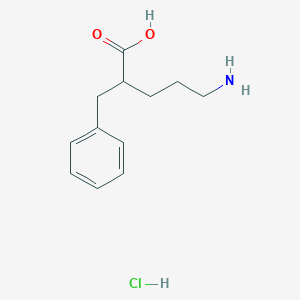

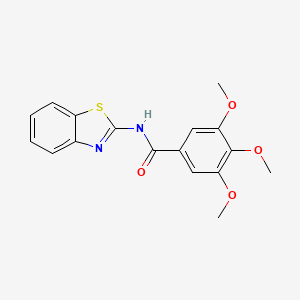

![molecular formula C8H15NO3S B2905173 ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate CAS No. 1255940-61-4](/img/structure/B2905173.png)

ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. It is an imine derivative that is commonly used in organic synthesis as a chiral auxiliary for asymmetric synthesis.

Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

Ethyl (S)-N-(tert-butanesulfinyl)iminoacetate is a key intermediate in diastereoselective aza-Diels–Alder (aza-DA) reactions. These reactions involve different dienes, including activated, non-activated, cyclic, and acyclic dienes, in the presence of Lewis acids. The reactions with ethyl (S)-N-(tert-butanesulfinyl)iminoacetate have shown to be highly selective, leading to the synthesis of aza-DA adducts with up to 99% diastereoselectivity. This selectivity is significant for the preparation of optically active non-proteinogenic α-amino acid ethyl esters through the acidic cleavage of the sulfinyl group without racemization (Andreassen et al., 2009).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, have been identified as versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a broad range of aldehydes and ketones. The tert-butanesulfinyl group not only activates the imines for the addition of various nucleophiles but also serves as a powerful chiral directing group. After nucleophilic addition, the group is readily cleaved by acid treatment, facilitating the synthesis of a wide array of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman et al., 2002).

Asymmetric Allylic Alkylation

Chiral sulfinamide ligands derived from tert-butanesulfinamide have been employed in palladium-catalyzed asymmetric allylic substitutions. These reactions yield fluorinated allyl products with high enantioselectivity and diastereoselectivity. The presence of both sulfoxide and hydroxyl groups on the sulfanilamide ligands is crucial for achieving high levels of enantiocontrol in the reactions, highlighting the versatility of N-tert-butanesulfinyl derivatives in the synthesis of complex molecules with high stereochemical purity (Zhao et al., 2017).

Reductive Coupling and Synthesis of α-Amino Acids

Ethyl (N-tert-butanesulfinyl)iminoacetate participates in rhodium-catalyzed hydrogenation of 1,3-enynes and 1,3-diynes, leading to the synthesis of unsaturated alpha-amino acid esters. This process showcases exceptional levels of regio- and stereocontrol, providing a novel method for the synthesis of unnatural alpha-amino acids through reductive coupling. These methodologies underscore the importance of ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate derivatives in the development of new synthetic routes for the preparation of valuable organic compounds (Kong et al., 2005).

Eigenschaften

IUPAC Name |

ethyl (2E)-2-[(S)-tert-butylsulfinyl]iminoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-5-12-7(10)6-9-13(11)8(2,3)4/h6H,5H2,1-4H3/b9-6+/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPAJOSJONRYPT-PPGNKHEKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=NS(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=N/[S@@](=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[(1-chlorosulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B2905091.png)

![3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2905092.png)

![[(2R)-4-benzylmorpholin-2-yl]methanamine](/img/structure/B2905094.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetonitrile](/img/structure/B2905101.png)

![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2905104.png)

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2905110.png)

![4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2905111.png)

![5-(3,4-dimethoxyphenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2905112.png)